molecular formula C19H16ClN3O4S B3042600 4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide CAS No. 648409-28-3

4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide

Cat. No. B3042600
CAS RN: 648409-28-3
M. Wt: 417.9 g/mol
InChI Key: RSKDNUACSIGHHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions . For instance, 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various techniques . For instance, the structure of “Benzenesulfonyl chloride, 4-chloro-3-nitro-” has been made available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nitration reactions . For example, the pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the compound “N- (4-CHLORO-3-NITRO-PHENYL)-2- (PYRIDIN-2-YLSULFANYL)-ACETAMIDE” has a linear formula of C13H10ClN3O3S .

Safety And Hazards

The safety and hazards of similar compounds are often determined using various techniques . For instance, the compound “4-Chloro-3-nitropyridine” has hazard classifications of Acute Tox. 3 Oral - Eye Dam. .

Future Directions

The future directions of research involving similar compounds often involve various chemical reactions . For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center .

properties

IUPAC Name

4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-18-10-9-17(13-19(18)23(24)25)28(26,27)22-16-6-3-4-14(12-16)7-8-15-5-1-2-11-21-15/h1-6,9-13,22H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKDNUACSIGHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide
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4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide
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